![molecular formula C23H27N3O6 B10850253 N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide is an organic compound known for its unique structure and versatility in scientific research. This compound features a complex molecular framework comprising a benzodioxole ring, nitro group, and tert-butyl substituents, making it intriguing for a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. A common route includes the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 6-nitro-1,3-benzodioxole-5-carboxamide. The reaction is often conducted in an aprotic solvent such as dichloromethane, under basic conditions, with catalysts like pyridine to facilitate the formation of the Schiff base.
Industrial Production Methods
While lab-scale synthesis is common, industrial production would require optimization for cost and efficiency. This might involve scaling up the reaction, using continuous flow reactors, and employing greener solvents to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under mild conditions to form quinones.
Reduction: The nitro group can be selectively reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Common Reagents and Conditions
Oxidation Reactions: Reagents like potassium permanganate or chromic acid.
Reduction Reactions: Reagents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.
Substitution Reactions: Conditions may involve Lewis acids like aluminum chloride in aromatic substitution reactions.
Major Products
Oxidation Products: Quinones, which can be further functionalized.
Reduction Products: Amino derivatives.
Substitution Products: Various aromatic derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide finds diverse applications:
Chemistry: Utilized as a ligand in coordination chemistry, forming complexes with metals.
Biology: Acts as a potential antioxidant due to its phenolic structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in material science for the development of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of this compound is multifaceted:
Antioxidant Activity: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: Its structure allows it to inhibit specific enzymes, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide: Similar structure with different stereochemistry.
2,4-Ditert-butylphenol: Shares the tert-butylphenol moiety.
6-Nitro-1,3-benzodioxole-5-carboxamide: Contains the benzodioxole and nitro functionalities.
Uniqueness
What sets N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide apart is its combination of steric bulk, electron-donating and -withdrawing groups, and potential for forming a variety of derivatives, making it highly versatile in different scientific domains.
Propiedades
Fórmula molecular |
C23H27N3O6 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H27N3O6/c1-22(2,3)15-7-13(8-16(20(15)27)23(4,5)6)11-24-25-21(28)14-9-18-19(32-12-31-18)10-17(14)26(29)30/h7-11,27H,12H2,1-6H3,(H,25,28)/b24-11- |
Clave InChI |
XEYZVZBNMMRXSN-MYKKPKGFSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


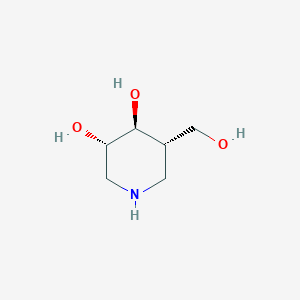
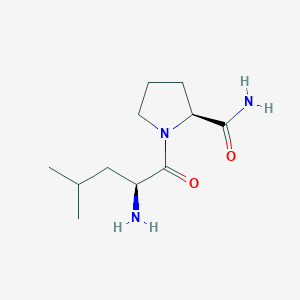
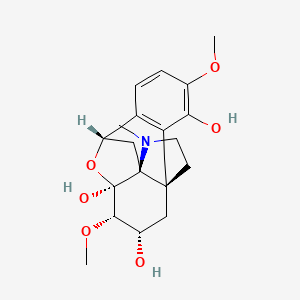
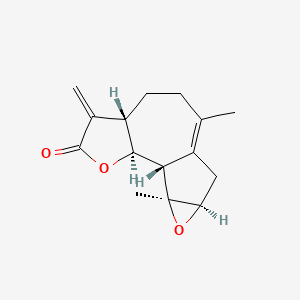
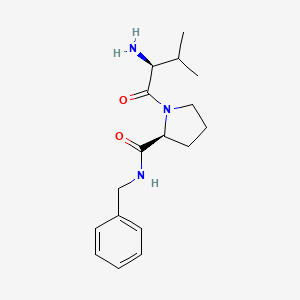
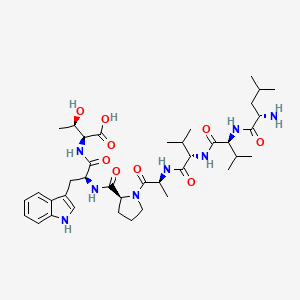
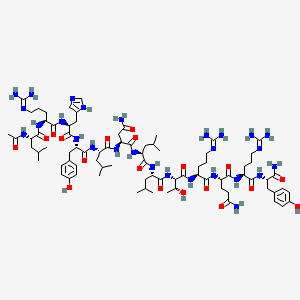
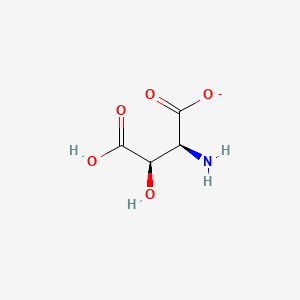
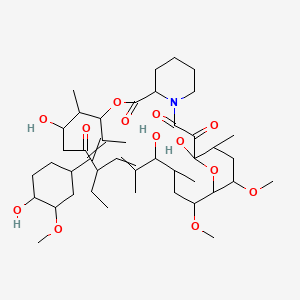
![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)
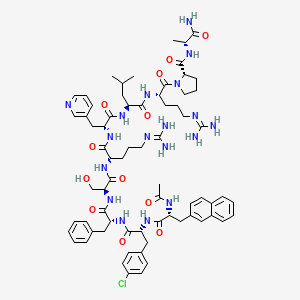
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)

![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)
